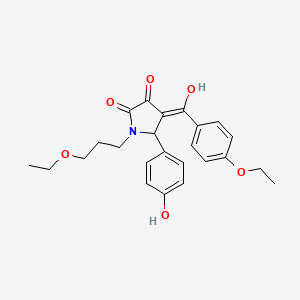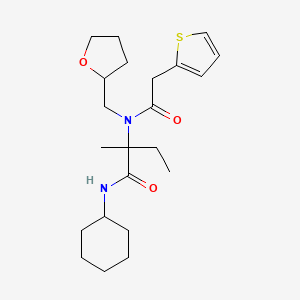![molecular formula C23H21FN4O B11462717 N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide](/img/structure/B11462717.png)
N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzotriazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a propan-2-yl group attached to a benzamide structure. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide typically involves the following steps:
Formation of Benzotriazole Core:
Introduction of Methyl and Propan-2-yl Groups: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide. The propan-2-yl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of Benzamide Structure: The final step involves the formation of the benzamide structure by reacting the benzotriazole derivative with an appropriate benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized benzotriazole derivatives.
Reduction: Reduced benzotriazole derivatives.
Substitution: Substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide
- N-[2-(4-bromophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide
- N-[2-(4-methylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide
Uniqueness
N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H21FN4O |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C23H21FN4O/c1-14(2)16-4-6-17(7-5-16)23(29)25-20-13-22-21(12-15(20)3)26-28(27-22)19-10-8-18(24)9-11-19/h4-14H,1-3H3,(H,25,29) |
InChI Key |
HONODPORWWNZGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)C(C)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-acetylphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11462634.png)
![3-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11462638.png)

![N-(3-fluoro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11462648.png)
![6-Amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11462654.png)
![(2E)-2-cyano-3-(4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}thiophen-2-yl)prop-2-enethioamide](/img/structure/B11462660.png)
![2-Amino-3-[(5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile](/img/structure/B11462675.png)
![1-[(2-Chloroethyl)sulfonyl]decane](/img/structure/B11462681.png)
![N-{[4-Benzyl-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide](/img/structure/B11462685.png)
![N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pyridine-3-carboxamide](/img/structure/B11462691.png)

![4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]butanamide](/img/structure/B11462707.png)

![3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11462712.png)
